molecular formula C17H21N9O B6559248 N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 1021255-26-4

N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No.: B6559248
CAS No.: 1021255-26-4
M. Wt: 367.4 g/mol
InChI Key: IWTWGVIXZXQFLS-UHFFFAOYSA-N
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Description

N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a useful research compound. Its molecular formula is C17H21N9O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18690633 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Mode of Action

It’s known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

Compounds that inhibit tyrosine kinases can affect a variety of cellular processes, including cell growth, differentiation, and metabolism .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell proliferation, which is often beneficial in the treatment of diseases like cancer .

Biochemical Analysis

Biochemical Properties

N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. The compound acts as an inhibitor of CDK2, thereby affecting cell cycle progression and proliferation . Additionally, it has been observed to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by the compound leads to cell cycle arrest, preventing the proliferation of cancer cells . Moreover, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its enzymatic activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and other target proteins over extended periods, leading to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, enabling it to exert its biochemical effects effectively.

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O/c1-13(27)18-5-6-26-16-14(11-23-26)15(21-12-22-16)24-7-9-25(10-8-24)17-19-3-2-4-20-17/h2-4,11-12H,5-10H2,1H3,(H,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWGVIXZXQFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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